7-hydroxy-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-6-methyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
The compound is a derivative of quinolone, which is a type of heterocyclic aromatic organic compound. Quinolones and their derivatives are widely used as antibiotics in the medical field . The molecule also contains a methoxyethyl-imidazole group. Imidazole rings are present in many important biological compounds, including histidine and the histidine residues in many enzymes .
Molecular Structure Analysis
The compound contains several functional groups, including a quinolone group, a methoxy group, and an imidazole group. These groups could potentially participate in various chemical reactions. The presence of multiple aromatic rings could also contribute to the compound’s stability and may affect its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The quinolone and imidazole groups are both aromatic and could participate in electrophilic aromatic substitution reactions. The methoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-hydroxy-4-[1-(2-methoxyethyl)imidazol-2-yl]-6-methyl-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-7-11-12(8-15(21)18-13(11)9-14(10)20)16-17-3-4-19(16)5-6-22-2/h3-4,7,9,12,20H,5-6,8H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUYMWZNLVNCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC(=O)CC2C3=NC=CN3CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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